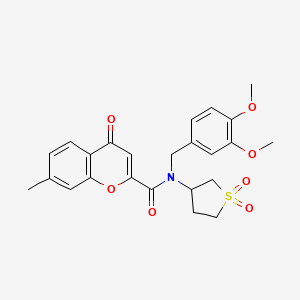![molecular formula C18H27N7O3 B11387708 N-Butyl-4-(4-morpholinyl)-6-[(6-propoxy-3-pyridazinyl)oxy]-1,3,5-triazin-2-amine CAS No. 891041-00-2](/img/structure/B11387708.png)
N-Butyl-4-(4-morpholinyl)-6-[(6-propoxy-3-pyridazinyl)oxy]-1,3,5-triazin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-BUTYL-4-(MORPHOLIN-4-YL)-6-[(6-PROPOXYPYRIDAZIN-3-YL)OXY]-1,3,5-TRIAZIN-2-AMINE is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a triazine ring substituted with a morpholine group, a propoxypyridazine moiety, and a butyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-BUTYL-4-(MORPHOLIN-4-YL)-6-[(6-PROPOXYPYRIDAZIN-3-YL)OXY]-1,3,5-TRIAZIN-2-AMINE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate nitrile and amine precursors under acidic or basic conditions.
Introduction of the Morpholine Group: The morpholine group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the triazine ring is replaced by morpholine.
Attachment of the Propoxypyridazine Moiety: This step involves the reaction of the triazine intermediate with a propoxypyridazine derivative, often under reflux conditions in the presence of a suitable solvent.
Addition of the Butyl Chain: The butyl chain can be introduced through alkylation reactions, using butyl halides or similar reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-BUTYL-4-(MORPHOLIN-4-YL)-6-[(6-PROPOXYPYRIDAZIN-3-YL)OXY]-1,3,5-TRIAZIN-2-AMINE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the triazine ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles in the presence of suitable solvents and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.
Applications De Recherche Scientifique
N-BUTYL-4-(MORPHOLIN-4-YL)-6-[(6-PROPOXYPYRIDAZIN-3-YL)OXY]-1,3,5-TRIAZIN-2-AMINE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of N-BUTYL-4-(MORPHOLIN-4-YL)-6-[(6-PROPOXYPYRIDAZIN-3-YL)OXY]-1,3,5-TRIAZIN-2-AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-BUTYL-4-(MORPHOLIN-4-YL)-6-[(6-METHOXYPYRIDAZIN-3-YL)OXY]-1,3,5-TRIAZIN-2-AMINE: Similar structure with a methoxy group instead of a propoxy group.
N-BUTYL-4-(MORPHOLIN-4-YL)-6-[(6-ETHOXYPYRIDAZIN-3-YL)OXY]-1,3,5-TRIAZIN-2-AMINE: Similar structure with an ethoxy group instead of a propoxy group.
Uniqueness
N-BUTYL-4-(MORPHOLIN-4-YL)-6-[(6-PROPOXYPYRIDAZIN-3-YL)OXY]-1,3,5-TRIAZIN-2-AMINE is unique due to the specific combination of functional groups, which imparts distinct chemical properties and potential applications. The presence of the propoxypyridazine moiety, in particular, may confer unique biological activities and reactivity compared to similar compounds.
Propriétés
Numéro CAS |
891041-00-2 |
|---|---|
Formule moléculaire |
C18H27N7O3 |
Poids moléculaire |
389.5 g/mol |
Nom IUPAC |
N-butyl-4-morpholin-4-yl-6-(6-propoxypyridazin-3-yl)oxy-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C18H27N7O3/c1-3-5-8-19-16-20-17(25-9-12-26-13-10-25)22-18(21-16)28-15-7-6-14(23-24-15)27-11-4-2/h6-7H,3-5,8-13H2,1-2H3,(H,19,20,21,22) |
Clé InChI |
ZGWZSMKIKOLOEH-UHFFFAOYSA-N |
SMILES canonique |
CCCCNC1=NC(=NC(=N1)OC2=NN=C(C=C2)OCCC)N3CCOCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


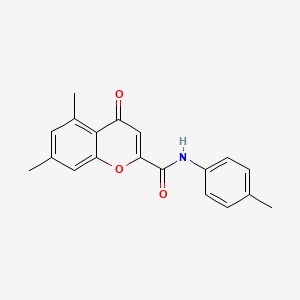
![3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(2-methoxyphenyl)ethyl]propanamide](/img/structure/B11387632.png)
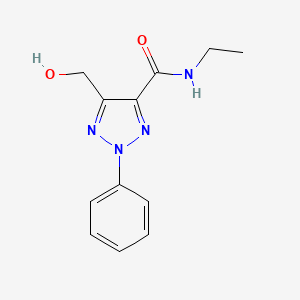
![4-chloro-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]benzamide](/img/structure/B11387642.png)
![N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-6-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11387645.png)
![3-(2,4-dimethoxyphenyl)-5-({[4-(3,4-dimethylphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazole](/img/structure/B11387649.png)
![N-(3,4-dimethylphenyl)-3-ethyl-6-(4-ethylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11387659.png)
![1-(4-fluorophenyl)-4-oxo-N-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11387667.png)
![[4-(Prop-2-en-1-yloxy)phenyl]{2-[2-(pyrrolidin-1-yl)ethyl]piperidin-1-yl}methanone](/img/structure/B11387681.png)
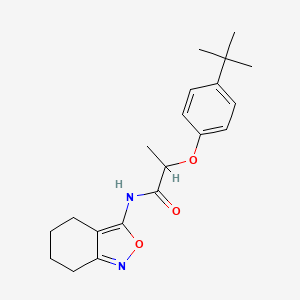
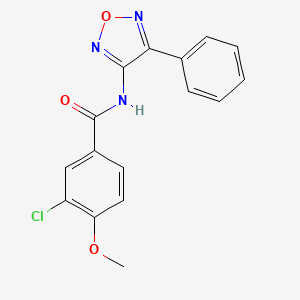
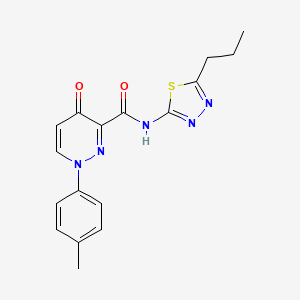
![2-(2,3-dimethylphenoxy)-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]acetamide](/img/structure/B11387703.png)
